6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a fluorophenyl piperazine and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common route includes the reaction of 4-(4-fluorophenyl)piperazine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The triazine core may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine: Shares the fluorophenyl piperazine moiety.
1,3,5-triazine derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both a fluorophenyl piperazine and a methylphenyl group on the triazine core distinguishes it from other related compounds.
Properties
Molecular Formula |
C21H24FN7 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24FN7/c1-15-2-6-17(7-3-15)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)18-8-4-16(22)5-9-18/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
WLRSDRCLJRFWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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